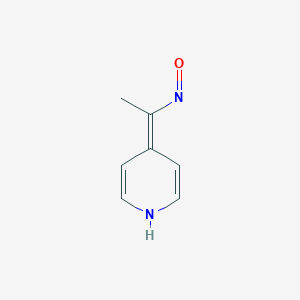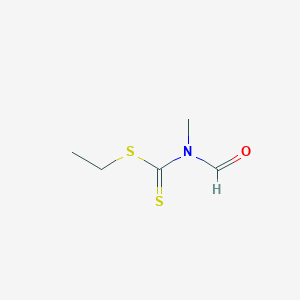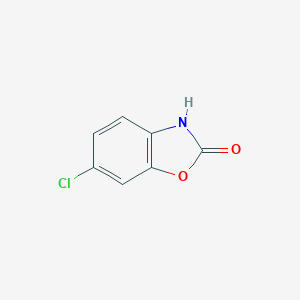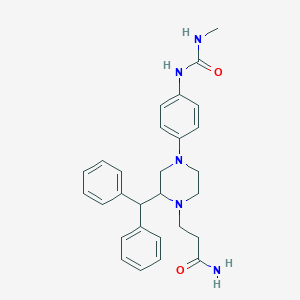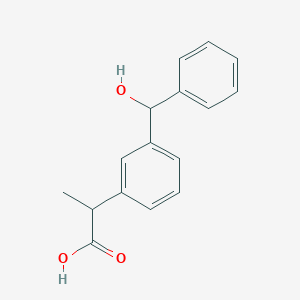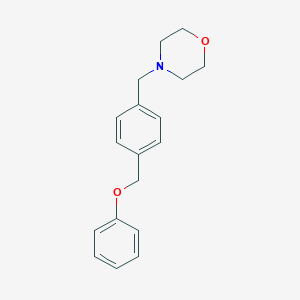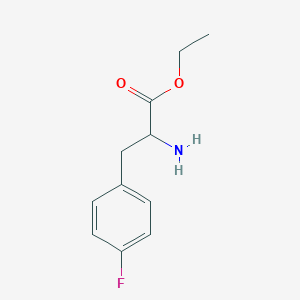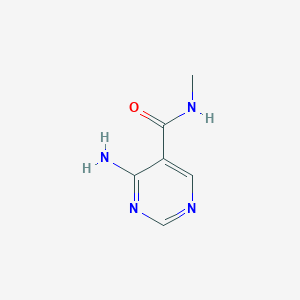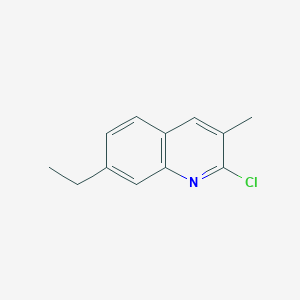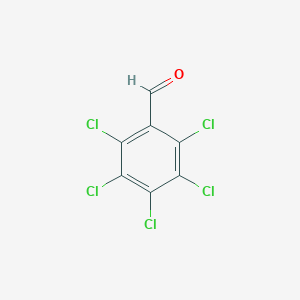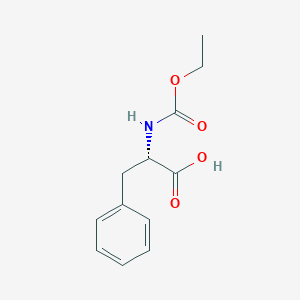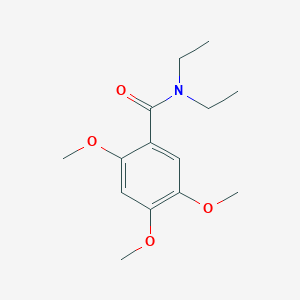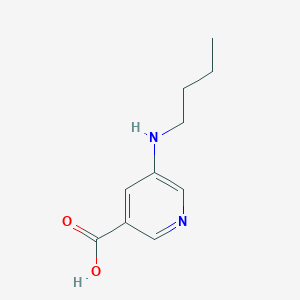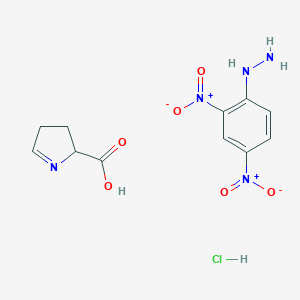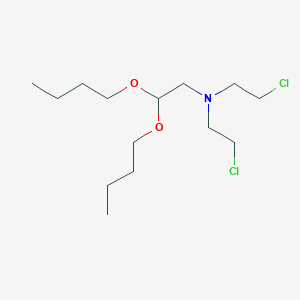
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing. BCNU has been used to treat brain tumors, lymphomas, multiple myeloma, and other types of cancer.
Mécanisme D'action
BCNU works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between the DNA strands. These cross-links prevent the DNA from replicating and dividing, thereby inhibiting the growth and proliferation of cancer cells. BCNU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
BCNU has various biochemical and physiological effects on the body. It can cause bone marrow suppression, which leads to a decrease in the production of blood cells. This can result in anemia, thrombocytopenia, and leukopenia. BCNU can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. It can also cause liver and kidney toxicity, which can lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
BCNU has several advantages and limitations for lab experiments. One advantage is that it is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that it is a toxic drug that can cause harm to laboratory personnel if not handled properly. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of BCNU. One direction is to investigate its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer. Another direction is to study its mechanisms of action in more detail, with the goal of developing more effective and less toxic chemotherapy drugs. Additionally, there is a need to develop more efficient and safer methods for synthesizing BCNU, which could lead to increased availability and lower costs.
Méthodes De Synthèse
The synthesis of BCNU involves the reaction of N,N'-bis(2-chloroethyl)urea with acetaldehyde dibutyl acetal. The reaction takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified by various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of brain tumors, such as glioblastoma multiforme, which are difficult to treat with other chemotherapy drugs. BCNU has also been used in combination with other chemotherapy drugs, such as cisplatin and etoposide, to treat various types of cancer.
Propriétés
Numéro CAS |
102585-23-9 |
|---|---|
Nom du produit |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Formule moléculaire |
C14H29Cl2NO2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
Clé InChI |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
SMILES canonique |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Autres numéros CAS |
102585-23-9 |
Synonymes |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



